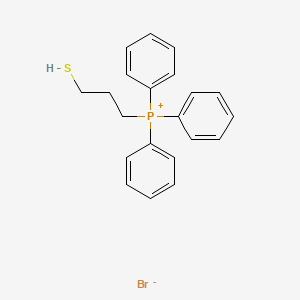
Triphenyl(3-sulfanylpropyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(3-sulfanylpropyl)phosphanium bromide is an organophosphorus compound with the molecular formula C21H22BrPS. It is a white solid that is soluble in organic solvents such as chloroform and methanol. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(3-sulfanylpropyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 3-bromopropyl sulfide. The reaction is carried out in an inert atmosphere at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These methods involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(3-sulfanylpropyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols or other reduced sulfur species.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Triphenyl(3-sulfanylpropyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Wittig reactions to form alkenes from aldehydes and ketones.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying sulfur-containing biomolecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Triphenyl(3-sulfanylpropyl)phosphanium bromide exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with sulfur-containing biomolecules and enzymes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis, particularly in the formation of phosphonium ylides.
Triphenyl(3-bromopropyl)phosphanium bromide: Similar in structure but lacks the sulfanyl group, leading to different reactivity and applications.
Triphenyl(3-hydroxypropyl)phosphanium bromide: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical properties and uses.
Uniqueness
Triphenyl(3-sulfanylpropyl)phosphanium bromide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in both organic synthesis and biochemical studies.
Properties
CAS No. |
872692-82-5 |
|---|---|
Molecular Formula |
C21H22BrPS |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
triphenyl(3-sulfanylpropyl)phosphanium;bromide |
InChI |
InChI=1S/C21H21PS.BrH/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H |
InChI Key |
QQQZOCKWAKGIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCS)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)

![1-[4-(Hydroxymethyl)phenyl]-2-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12591518.png)


![(2S)-2-[(Phenylsulfanyl)methyl]butan-1-ol](/img/structure/B12591537.png)
![3-Bromo-4-[(cyclopropylmethyl)sulfamoyl]benzoic acid](/img/structure/B12591541.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-5-bromo-2,4-dihydroxybenzamide](/img/structure/B12591552.png)

![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(butyl)diphenylstannane](/img/structure/B12591572.png)
![N-{1-[8-Methoxy-3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-N-methyl-4-(2-methyl-2-propanyl)benzamide](/img/structure/B12591574.png)
![2-Azabicyclo[2.1.1]hexane-1-acetonitrile](/img/structure/B12591577.png)
![2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline](/img/structure/B12591579.png)

